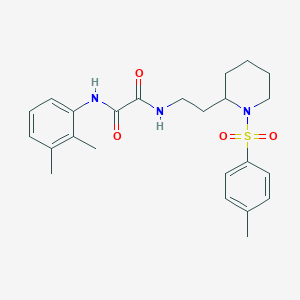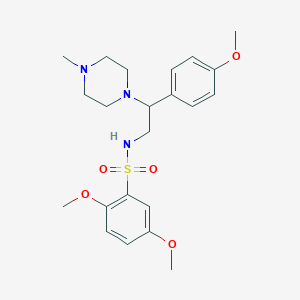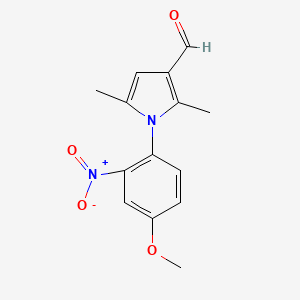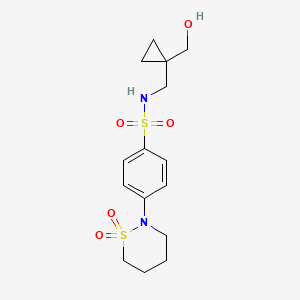
1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole, also known as BDP, is a compound that has gained significant attention in the scientific community due to its potential applications in research. BDP belongs to the class of pyrazole derivatives and has been shown to possess several unique properties that make it a valuable tool for scientific investigations. In
Applications De Recherche Scientifique
1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been used in various scientific research applications, including drug discovery, chemical biology, and neurobiology. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in various signaling pathways in the body. This inhibition can be used to investigate the function of specific kinases in cellular processes and disease states. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has also been used to label and visualize proteins in living cells, which can provide insights into their localization and function.
Mécanisme D'action
1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole is a potent inhibitor of protein kinases, which it achieves by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, leading to downstream effects on cellular signaling pathways. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been shown to selectively inhibit certain kinases, making it a valuable tool for investigating the function of specific kinases in cellular processes.
Biochemical and Physiological Effects
1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole can inhibit the activity of various kinases, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole can reduce the growth of tumors in animal models, highlighting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole is its selectivity for certain kinases, which allows for the investigation of specific signaling pathways in cells. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the effects of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole on cellular processes may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole research. One area of interest is the development of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole-based therapies for cancer and other diseases. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been shown to have anti-tumor effects in animal models, and further research could explore its potential as a therapeutic agent. Another area of interest is the use of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole in neurobiology research. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been shown to inhibit the activity of certain kinases involved in synaptic plasticity, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further investigation into the selectivity and off-target effects of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole could improve its utility as a tool for scientific research.
Conclusion
In conclusion, 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole is a valuable tool for scientific research due to its unique properties and potential applications. 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has been shown to inhibit the activity of protein kinases, induce apoptosis in cancer cells, and reduce tumor growth in animal models. While 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole has several advantages for lab experiments, including its selectivity for certain kinases and ease of synthesis, its potential off-target effects must be considered. Future research could explore the development of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole-based therapies and its use in neurobiology research, among other areas.
Méthodes De Synthèse
The synthesis of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole involves the reaction of 3-bromobenzyl bromide with 4-(difluoromethyl)pyrazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of 1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole as a white solid with a melting point of 102-104°C. The purity of the synthesized compound can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-4-(difluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-2-1-3-9(4-8)15-6-7(5-14-15)10(12)13/h1-6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIVHIXQRJUBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-(difluoromethyl)pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)
![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)
![6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2976249.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)

![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)


![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976263.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)